molecular formula C16H21F3N4O3S B11526412 Propanoic acid, 2-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-3,3,3-trifluoro-2-(dimethylaminocarbonylamino)-, ethyl ester

Propanoic acid, 2-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-3,3,3-trifluoro-2-(dimethylaminocarbonylamino)-, ethyl ester

Cat. No.: B11526412
M. Wt: 406.4 g/mol
InChI Key: HHJJXGKDGJKDAG-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and a trifluoropropanoate moiety.

Preparation Methods

The synthesis of ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiophene ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .

Scientific Research Applications

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C16H21F3N4O3S

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-2-(dimethylcarbamoylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C16H21F3N4O3S/c1-6-10-9(3)27-12(11(10)8-20)21-15(16(17,18)19,13(24)26-7-2)22-14(25)23(4)5/h21H,6-7H2,1-5H3,(H,22,25)

InChI Key

HHJJXGKDGJKDAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)N(C)C)C

Origin of Product

United States

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